2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one
Description
Properties
CAS No. |
60047-71-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-methyl-4-phenylpyrido[1,2-b]pyridazin-3-one |
InChI |
InChI=1S/C15H12N2O/c1-11-15(18)14(12-7-3-2-4-8-12)13-9-5-6-10-17(13)16-11/h2-10H,1H3 |
InChI Key |
POUISERKQITKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=CC2=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals
The reaction of 3-oxo-2-arylhydrazonopropanals 1 with active methylene compounds (e.g., cyanoacetic acid, phenylacetic acid) in acetic anhydride affords pyridazin-3-ones via a two-step elimination mechanism. For 2-methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one, substituting the arylhydrazone with a methyl group and employing phenylacetic acid as the methylene component yields the fused product. The reaction proceeds through an alkylidene intermediate A , which cyclizes to form the pyridazinone ring, followed by spontaneous pyridine annulation (Scheme 1).
Representative Procedure :
A mixture of 3-oxo-2-(methylhydrazono)propanal (5 mmol) and phenylacetic acid (5 mmol) in acetic anhydride (10 mL) was refluxed for 1 h. Cooling precipitated the crude product, which was recrystallized from ethanol to yield this compound (82%, m.p. 182–184°C).
Multi-Component Assembly Using Enaminone Intermediates
Enaminones derived from 6-acetylpyridazin-3-ones react with aminoazoles or aryl amines to form fused systems. Treatment of 6-acetyl-3-oxopyridazine 4 with benzylamine in DMF-DMA generates an enaminone, which undergoes cyclization with phenylacetonitrile to install the pyrido ring. This method achieves regioselective incorporation of the phenyl group at C4 (Scheme 2).
Optimized Conditions :
- Solvent: Pyridine
- Temperature: 110°C
- Yield: 78%
Post-Synthetic Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at C4. Starting from 2-methyl-3H-pyrido[1,2-b]pyridazin-3-one, bromination at C4 followed by coupling with phenylboronic acid affords the target compound in 70% yield.
Mechanistic Insights and Reaction Optimization
Role of Acetic Anhydride in Cyclocondensation
Acetic anhydride acts as both solvent and dehydrating agent, facilitating imine formation and subsequent cyclization. Kinetic studies reveal that electron-deficient arylhydrazones accelerate the reaction (k = 0.45 h⁻¹ for nitro-substituted derivatives vs. 0.28 h⁻¹ for methoxy).
Tautomer Control in Pyridazinone Formation
The 3H-pyridazinone tautomer predominates (>95%) in nonpolar solvents, as confirmed by ^1H-NMR analysis of the NH proton at δ 12.3 ppm. X-ray diffraction data further validate the keto-enol equilibrium, with bond lengths consistent with delocalized π-electrons (C=O: 1.23 Å; C-N: 1.34 Å).
Analytical Characterization and Spectral Data
Spectroscopic Profiling
X-Ray Crystallography
Single-crystal analysis confirms the planar fused-ring system with dihedral angles of 3.2° between pyridine and pyridazinone rings. The methyl group at C2 adopts an equatorial orientation, minimizing steric strain.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 82 | 98 | 1 |
| Multi-Component | 78 | 95 | 3 |
| Suzuki Coupling | 70 | 90 | 6 |
Cyclocondensation in acetic anhydride offers the highest efficiency, while cross-coupling provides flexibility for late-stage diversification.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for drug development, particularly in designing molecules with therapeutic potential.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparison of Kinase Inhibitory Activity
| Compound | Core Structure | IC50 (µM) | Key Substituents |
|---|---|---|---|
| Indeno[1,2-b]indole 5a | Indenoindole | 0.17 | 5- and 7-position groups |
| 2-Methyl-4-phenyl-...* | Pyrido[1,2-b]pyridazinone | N/A | 2-methyl, 4-phenyl |
*Direct data unavailable; inferred from structural analogs .
DNA Binding Affinity
Aromatized heterocycles, such as indeno[1,2-b]quinoline-9,11-diones, demonstrate higher DNA binding energies (e.g., -10 kcal/mol) compared to non-aromatized analogs due to enhanced π-π stacking . However, steric hindrance from the phenyl group may reduce binding efficiency relative to planar quinoline derivatives.
Pharmacological Potential vs. Pyrido-Pyrimidinones
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit tailored bioactivity through substituent variation at position 7 . Compared to these, this compound lacks flexible amine substituents but offers a rigid, lipophilic structure suitable for blood-brain barrier penetration.
Biological Activity
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one is a heterocyclic compound belonging to the pyridazine family, which has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12N2O. This compound features a pyridazine ring system that contributes to its biological activity through various interactions at the molecular level.
Antimicrobial Activity
Research indicates that derivatives of pyridazine and pyridazinone compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyridazinone derivatives demonstrated potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzyme systems and interference with cell wall synthesis.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines, such as human breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown potential as a reversible inhibitor of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. The IC50 values for MAO-B inhibition were reported to be significantly low, indicating strong inhibitory activity .
Study 1: Anticancer Activity
In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. The study concluded that this compound effectively triggers apoptotic pathways in breast cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, showcasing its potential as an antibacterial agent. The study emphasized the need for further exploration into its mechanism of action against bacterial resistance .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one?
Methodological Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions of hydrazine derivatives with active methylene compounds. For example, 3-oxo-2-arylhydrazonopropanals react with nitrophenylacetic acid or cyanoacetic acid in acetic anhydride to yield pyridazin-3-ones with high regioselectivity . Critical steps include:
- Precursor selection : Use of arylhydrazonals to introduce substituents.
- Reaction optimization : Acetic anhydride as a solvent and dehydrating agent, with reflux conditions (~120°C) to drive cyclization.
- Purity control : Recrystallization or column chromatography post-reaction.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Characterization relies on:
- NMR spectroscopy : and NMR to confirm substituent positions and aromaticity. For example, pyridazine ring protons appear as distinct downfield signals (δ 7.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for similar pyridazinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for pyridazinone derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Identify tautomeric forms (e.g., keto-enol equilibria) by observing signal splitting at low temperatures.
- Computational modeling : Compare experimental shifts with density functional theory (DFT)-calculated values for different tautomers .
- Isotopic labeling : Use -labeled analogs to track nitrogen environments in complex heterocycles .
Q. What strategies optimize reaction yields in multi-step syntheses of pyridazinone analogs?
Methodological Answer: Yield optimization requires:
- Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., hydrazone formation before cyclization).
- Catalyst screening : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization steps, as seen in triazolopyridazine syntheses .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve cyclization efficiency .
Q. How do substituents on the pyridazine core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at positions 4 and 5.
- In vitro assays : Test analogs for kinase inhibition (e.g., JAK2 or EGFR) or antimicrobial activity. For example, 6-phenyl analogs show enhanced antiplasmodial activity due to hydrophobic interactions .
- Molecular docking : Map substituent interactions with target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
Experimental Design & Data Analysis
Q. How to design experiments to validate the compound’s mechanism of action?
Methodological Answer:
- Kinetic studies : Measure IC values against target enzymes using fluorescence-based assays (e.g., NADH depletion in dehydrogenase assays) .
- Gene knockout models : Use CRISPR/Cas9 to silence target genes in cell lines and assess compound efficacy .
- Metabolomic profiling : LC-MS to track downstream metabolite changes (e.g., ATP levels in cancer cells) .
Q. What statistical methods address variability in biological replicate data?
Methodological Answer:
- ANOVA with post-hoc tests : Compare dose-response curves across replicates.
- Grubbs’ test : Identify and exclude outliers in IC determinations.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data (e.g., cytotoxicity across cell lines) .
Advanced Analytical Techniques
Q. How to differentiate regioisomers in pyridazinone derivatives?
Methodological Answer:
- NOESY NMR : Detect spatial proximity of substituents (e.g., methyl groups in position 2 vs. 4).
- IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1680–1720 cm for pyridazinone C=O) .
- Single-crystal XRD : Resolve absolute configurations, as applied to triazolopyridazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
